molecular formula C23H26N4O3S B2876025 N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-19-6

N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2876025
CAS No.: 1021119-19-6
M. Wt: 438.55
InChI Key: XYVRGOVZJNSSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound. Its core consists of a pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic system that combines pyrazole and pyridine rings. Key substituents include:

  • Position 3: A methyl group, contributing steric bulk and lipophilicity.
  • Position 6: A phenyl ring, enabling π-π interactions.
  • Position 4: An N-cyclopentyl carboxamide group, which increases lipophilicity and may influence bioavailability.

Properties

IUPAC Name

N-cyclopentyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-21-19(23(28)24-17-9-5-6-10-17)13-20(16-7-3-2-4-8-16)25-22(21)27(26-15)18-11-12-31(29,30)14-18/h2-4,7-8,13,17-18H,5-6,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVRGOVZJNSSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

This compound has been identified as a potent and selective GIRK1/2 activator. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound interacts with these channels, potentially influencing their function and the overall biochemical reactions within the cell.

Cellular Effects

The effects of N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide on cells are primarily related to its role as a GIRK channel activator. By activating these channels, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Comparison with Similar Compounds

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

Key Differences :

  • Core Substituents : The analogue features 3,6-dimethyl groups on the pyrazolo[3,4-b]pyridine core, whereas the target compound has a 3-methyl and 6-phenyl group.
  • Position 1 : A 1-ethyl-3-methylpyrazole substituent instead of the sulfone-containing tetrahydrothiophene group.
  • Carboxamide Group : Linked to an N-(1-ethyl-3-methylpyrazol-4-yl) group, contrasting with the N-cyclopentyl group in the target compound.

Molecular Properties :

Property Target Compound CAS 1005612-70-3
Molecular Formula C₂₃H₂₅N₅O₃S* (estimated) C₂₁H₂₂N₆O
Molecular Weight ~473.57 g/mol (calculated) 374.4 g/mol
Key Functional Groups Sulfone, cyclopentylamide, phenyl Ethyl, methylpyrazole, dimethyl core

Implications :

  • The cyclopentylamide group may enhance metabolic stability over the pyrazole-linked carboxamide in the analogue due to reduced enzymatic cleavage susceptibility.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

Key Differences :

  • Core Structure: An imidazo[1,2-a]pyridine core vs.
  • Substituents : Nitrophenyl and ester groups introduce electron-withdrawing effects, unlike the phenyl and sulfone groups in the target compound.

Physical Properties :

  • Melting Point: 243–245°C (target compound data unavailable).
  • Spectral Data: IR and NMR profiles differ significantly due to distinct functional groups.

Implications :

  • The imidazo[1,2-a]pyridine core may exhibit stronger basicity compared to the pyrazolo[3,4-b]pyridine system.
  • Nitrophenyl groups in the analogue could enhance redox activity, whereas the target compound’s sulfone group prioritizes polar interactions.

Hydrogen-Bonding and Crystallographic Considerations

The sulfone group in the target compound may act as a hydrogen-bond acceptor (via SO₂ oxygen atoms), influencing crystal packing or molecular recognition. This aligns with principles discussed in , where hydrogen-bond patterns are critical for supramolecular assembly . In contrast, the ethyl/methyl substituents in CAS 1005612-70-3 likely prioritize hydrophobic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.